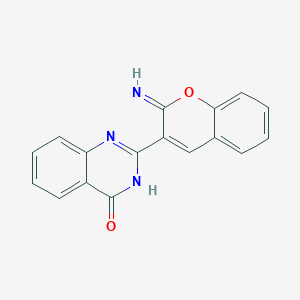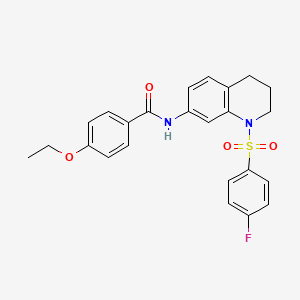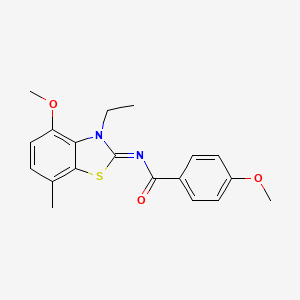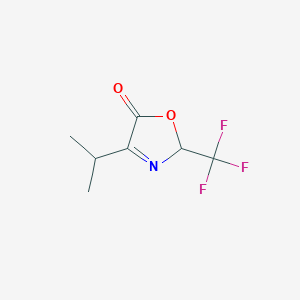
2-(2-imino-2H-chromen-3-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-imino-2H-chromen-3-yl)quinazolin-4(3H)-one” is a chemical compound with the molecular formula C17H11N3O2 . It has a molecular weight of 289.29 .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
One-Pot Synthesis Techniques : Kumar et al. (2007) developed an efficient one-pot synthesis of 3-(2-oxo-2H-chromen-3-yl)-[1,3,4] thiadiazino [2,3-b] quinazolin-6(2H)-ones using microwave-induced heterocyclization, demonstrating the compound's adaptability in creating heterocyclic compounds under varying conditions (Kumar, De Clercq, & Rajitha, 2007).
Electrochemical Studies : Zhang et al. (2016) explored the corrosion inhibition effect of a related derivative, 2-(quinolin-2-yl)quinazolin-4(3H)-one, on Q235 steel in hydrochloric acid. Their findings highlight the compound's potential in industrial applications for protecting metals against corrosion (Zhang et al., 2016).
Biological Activities
Antiviral Properties : A study by Selvam et al. (2007) focused on novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized by microwave technique, showing significant antiviral activity against a range of viruses, including influenza A and severe acute respiratory syndrome corona. This underscores the compound's potential in developing antiviral medications (Selvam et al., 2007).
Antibacterial and Antifungal Effects : Kuarm et al. (2011) synthesized derivatives of 3-[benzimidazo(1,2-c)quinazolin-5-yl]-2H-chromene-2-one, showing potent antimicrobial activity against a variety of bacteria and fungi. This research indicates the compound's utility in addressing microbial resistance (Kuarm et al., 2011).
Eigenschaften
IUPAC Name |
2-(2-iminochromen-3-yl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c18-15-12(9-10-5-1-4-8-14(10)22-15)16-19-13-7-3-2-6-11(13)17(21)20-16/h1-9,18H,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHWHJVTNWBILZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N)O2)C3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-3-[2-oxo-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2393515.png)

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2393519.png)

![Methyl 2-chloro-5-[(oxan-4-ylsulfanyl)methyl]pyridine-3-carboxylate](/img/structure/B2393521.png)
![3-(3-benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-5-(3-phenylpropanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2393522.png)
![5-(2,5-dimethylbenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2393523.png)

![2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2393526.png)
![(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol](/img/structure/B2393527.png)
![2-(3-Methylpyrazin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2393532.png)
